Comparative Functional Efficacy: Linear Peptide (KRTGQYKL) vs. Cyclic Analog (BGF1) in Tumor Growth Inhibition
A head-to-head study compared the linear peptide bFGF 119-126 (referred to as BGF2) with its cyclic disulfide-bonded variant (BGF1) in a murine 4T1 mammary carcinoma model. The study found that while the linear peptide KRTGQYKL (bFGF 119-126) can inhibit bFGF-induced proliferation in vitro at submicromolar concentrations, it fails to show significant anti-tumor effects in vivo [1]. This is a critical differentiation point for procurement, as it establishes the specific utility of the linear form for in vitro mechanistic studies rather than in vivo therapeutic intervention.
| Evidence Dimension | In vivo tumor growth inhibition |
|---|---|
| Target Compound Data | No significant anti-tumor effect observed |
| Comparator Or Baseline | Cyclic peptide BGF1 (FGF2 118-126 loop): Effectively inhibited tumor growth more effectively than Avastin |
| Quantified Difference | Qualitative (significant vs. not significant) |
| Conditions | Murine 4T1 mammary carcinoma model |
Why This Matters
This distinction guides procurement: select the linear peptide for in vitro ligand-binding and receptor dimerization assays; select a cyclic analog for in vivo tumor models.
- [1] Allahmoradi H, Asghari SM, Ahmadi A, et al. Anti-tumor and anti-metastatic activity of the FGF2 118–126 fragment dependent on the loop structure. Biochem J. 2022;479(12):1285-1302. View Source
